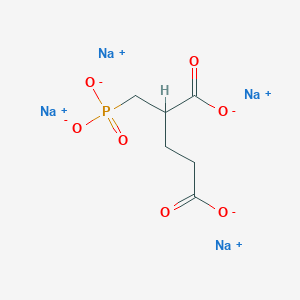
1-(2-Hydrazinylethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydrazinylethyl)piperazine is an organic compound that features a piperazine ring substituted with a hydrazinylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Hydrazinylethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with ethylene oxide to form 1-(2-hydroxyethyl)piperazine, which is then further reacted with hydrazine to yield this compound . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include steps such as distillation and purification to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Hydrazinylethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinylethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.
Major Products:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Hydrazine derivatives.
Substitution: Various substituted piperazine compounds depending on the reactants used.
Aplicaciones Científicas De Investigación
1-(2-Hydrazinylethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydrazinylethyl)piperazine involves its interaction with various molecular targets. The hydrazinylethyl group can form hydrogen bonds and interact with enzymes or receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 1-(2-Hydroxyethyl)piperazine
- 1-(2-Chloroethyl)piperazine
- 1-(2-Aminoethyl)piperazine
Comparison: 1-(2-Hydrazinylethyl)piperazine is unique due to the presence of the hydrazinylethyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to 1-(2-Hydroxyethyl)piperazine, it has a more reactive hydrazine group, making it suitable for different types of chemical reactions and applications .
Propiedades
Fórmula molecular |
C6H16N4 |
|---|---|
Peso molecular |
144.22 g/mol |
Nombre IUPAC |
2-piperazin-1-ylethylhydrazine |
InChI |
InChI=1S/C6H16N4/c7-9-3-6-10-4-1-8-2-5-10/h8-9H,1-7H2 |
Clave InChI |
XTHQMNYSCVRMIK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CCNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-aminopropanoylamino)-3-phenylpropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B12102135.png)


![Hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate](/img/structure/B12102164.png)
![tert-butyl N-[6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]carbamate](/img/structure/B12102177.png)


![5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12102192.png)



![3-[(2,5-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B12102221.png)
![6,8-Dihydroxy-8-methyl-1,5-dimethylidene-3a,4,5a,6,7,8a,9,9a-octahydroazuleno[6,5-b]furan-2-one](/img/structure/B12102224.png)

